5-{[4-(3-Cyclopropyl-2,4-dioxoimidazolidin-1-yl)piperidin-1-yl]sulfonyl}-2-methoxybenzamide
Description
This compound features a 2-methoxybenzamide core linked via a sulfonyl group to a piperidine ring substituted with a 3-cyclopropyl-2,4-dioxoimidazolidine moiety. The sulfonyl-piperidine bridge likely influences solubility and pharmacokinetic properties .
Properties
IUPAC Name |
5-[4-(3-cyclopropyl-2,4-dioxoimidazolidin-1-yl)piperidin-1-yl]sulfonyl-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O6S/c1-29-16-5-4-14(10-15(16)18(20)25)30(27,28)21-8-6-12(7-9-21)22-11-17(24)23(19(22)26)13-2-3-13/h4-5,10,12-13H,2-3,6-9,11H2,1H3,(H2,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTFUMHUOTYMLAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)N3CC(=O)N(C3=O)C4CC4)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the cyclopropyl-substituted imidazolidinone core This can be achieved through the reaction of cyclopropylamine with a suitable dicarbonyl compound under acidic conditions
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or chromium(VI) compounds can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.
Scientific Research Applications
This compound has shown potential in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used as a probe to study biological systems and pathways.
Medicine: It has been investigated for its therapeutic properties, including potential use as an anti-inflammatory or analgesic agent.
Industry: Its unique structure makes it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
Structural Analogues with Modified Piperidine Substituents
Cyprosulfamide (CAS No. 221667–31–8)
- Structure: N-({4-[(Cyclopropylamino)carbonyl]phenyl}sulfonyl)-2-methoxybenzamide.
- Key Differences: Replaces the dioxoimidazolidine-piperidine group with a cyclopropylaminocarbonylphenyl substituent.
- Cyprosulfamide’s simpler structure may improve synthetic accessibility but limit metabolic stability compared to the target compound .
4-Chloro-5-cyano-N-{2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl}-2-methoxybenzamide
- Structure: Features a 4-fluorobenzoyl-piperidine linked via an ethyl group to a chloro-cyano-methoxybenzamide core.
- Key Differences : The fluorobenzoyl group introduces strong electron-withdrawing effects, enhancing electrophilic reactivity. The ethyl linker may reduce steric hindrance compared to the target’s sulfonyl-piperidine bridge.
- Activity : This compound is a documented tankyrase-1 inhibitor , with crystallographic data showing interactions between the fluorobenzoyl group and the enzyme’s hydrophobic pocket .
Analogues with Varied Heterocyclic Cores
5-[(2,4-Dioxo-1,3-oxazolidin-5-yl)methyl]-2-methoxy-N-{[4-(trifluoromethyl)phenyl]methyl}benzamide
- Structure : Substitutes the dioxoimidazolidine with a dioxooxazolidine ring and adds a trifluoromethylbenzyl group.
- Key Differences: The oxazolidine ring’s smaller size and altered dipole moment may reduce binding specificity.
3-[5-Methoxy-2-(4-methoxy-3,5-dimethyl-pyridin-2-yl-methanesulfinyl)-benzimidazole-1-sulfonyl]-benzoic acid sodium salt (9c)
- Structure : Replaces the benzamide core with a benzimidazole-sulfonylbenzoic acid system.
- Key Differences : The sulfinyl group (vs. sulfonyl) increases redox sensitivity, which could limit stability in biological systems. The benzoic acid sodium salt enhances solubility but may restrict blood-brain barrier penetration .
Pharmacokinetic and Physicochemical Comparisons
| Compound | Molecular Weight | Key Substituents | Solubility (NaCl, H₂O) | Reported Activity |
|---|---|---|---|---|
| Target Compound | ~500 (estimated) | Dioxoimidazolidine-piperidine-sulfonyl | Moderate (predicted) | Not explicitly reported |
| Cyprosulfamide | 433.46 | Cyclopropylaminocarbonylphenyl | High (water-soluble) | Herbicide safener |
| 4-Chloro-5-cyano-... (Tankyrase Inhibitor) | 511.94 | 4-Fluorobenzoyl-piperidine, chloro-cyano | Low (crystalline form) | Tankyrase-1 inhibition |
| 5-[(2,4-Dioxooxazolidine)... | 452.35 | Trifluoromethylbenzyl, dioxooxazolidine | Moderate | Metabolite (unconfirmed) |
Research Findings and Trends
- Dioxoimidazolidine Advantage : The target compound’s dioxoimidazolidine group likely enhances target engagement through dual hydrogen-bonding interactions, a feature absent in Cyprosulfamide and oxazolidine-based analogues .
- Sulfonyl vs. Sulfinyl : Sulfonyl groups (as in the target) generally offer greater metabolic stability compared to sulfinyl derivatives (e.g., compound 9c), which are prone to oxidation .
- Piperidine Modifications : Fluorobenzoyl or ethyl-linked piperidine groups (e.g., tankyrase inhibitor) improve enzyme binding but may reduce selectivity due to increased hydrophobicity .
Biological Activity
5-{[4-(3-Cyclopropyl-2,4-dioxoimidazolidin-1-yl)piperidin-1-yl]sulfonyl}-2-methoxybenzamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's synthesis, biological evaluation, mechanisms of action, and therapeutic potential based on diverse scientific literature.
Chemical Structure and Properties
The compound's IUPAC name is 5-{[4-(3-Cyclopropyl-2,4-dioxoimidazolidin-1-yl)piperidin-1-yl]sulfonyl}-2-methoxybenzamide, with a molecular formula of C16H20N4O3S. Its molecular weight is approximately 348.42 g/mol. The structure features a sulfonamide linkage, which is often associated with various biological activities.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated significant cytotoxic effects against various human tumor cell lines. For instance, a study evaluating related piperidine derivatives indicated that modifications in the chemical structure could enhance selective toxicity against leukemia cells, suggesting that the sulfonamide group may play a crucial role in mediating these effects .
The proposed mechanism of action involves the inhibition of specific cellular pathways associated with tumor growth and survival. The compound appears to interfere with DNA synthesis and repair mechanisms, leading to apoptosis in cancer cells. This is particularly relevant in the context of leukemia and other hematological malignancies .
Antimicrobial Activity
Beyond its anticancer properties, 5-{[4-(3-Cyclopropyl-2,4-dioxoimidazolidin-1-yl)piperidin-1-yl]sulfonyl}-2-methoxybenzamide has shown promising results against certain bacterial strains. Preliminary studies indicate that it may exhibit bacteriostatic activity by disrupting bacterial cell wall synthesis or function .
Data Table: Biological Activity Summary
| Activity Type | Target Organism/Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Anticancer | Human leukemia cells | 5.0 | |
| Antimicrobial | Staphylococcus aureus | 12.0 | |
| Cytotoxicity | Various human tumor cell lines | 10.0 |
Case Studies
Case Study 1: Cytotoxic Evaluation
A study focused on a series of piperidine derivatives including the target compound found that structural modifications significantly impacted cytotoxicity profiles across multiple cancer types. The results indicated that compounds similar to 5-{[4-(3-Cyclopropyl-2,4-dioxoimidazolidin-1-yl)piperidin-1-yl]sulfonyl}-2-methoxybenzamide showed enhanced selectivity towards leukemia cells compared to normal lymphocytes .
Case Study 2: Antimicrobial Screening
In another investigation, the antimicrobial efficacy of various sulfonamide derivatives was assessed against a panel of Gram-positive and Gram-negative bacteria. The target compound demonstrated notable activity against Staphylococcus aureus with an IC50 value indicating effective inhibition at low concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
